1-(1,3-thiazol-5-yl)but-2-yn-1-ol
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Overview
Description
1-(1,3-thiazol-5-yl)but-2-yn-1-ol is a chemical compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a butynol group.
Preparation Methods
The synthesis of 1-(1,3-thiazol-5-yl)but-2-yn-1-ol typically involves the reaction of thiazole derivatives with alkynes under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a thiazole halide and a terminal alkyne. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
1-(1,3-thiazol-5-yl)but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated alcohols.
Scientific Research Applications
1-(1,3-thiazol-5-yl)but-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-5-yl)but-2-yn-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The butynol group may also play a role in binding to active sites of proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-(1,3-thiazol-5-yl)but-2-yn-1-ol can be compared with other thiazole derivatives, such as:
1-(1,3-thiazol-4-yl)but-2-yn-1-ol: Similar structure but with a different position of the thiazole ring.
1-(1,3-thiazol-2-yl)but-2-yn-1-ol: Another positional isomer with distinct chemical properties.
1-(1,3-thiazol-5-yl)but-3-yn-1-ol: Variation in the position of the alkyne group
Properties
CAS No. |
1851672-90-6 |
---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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